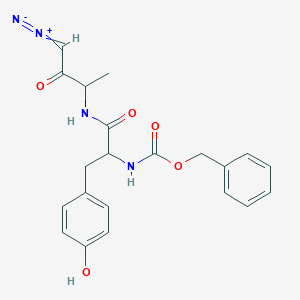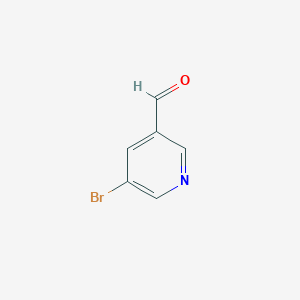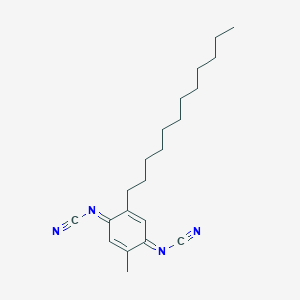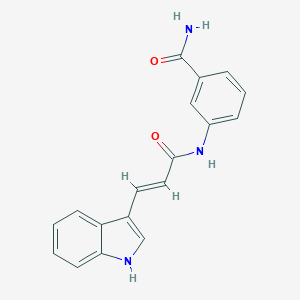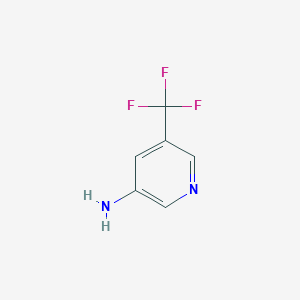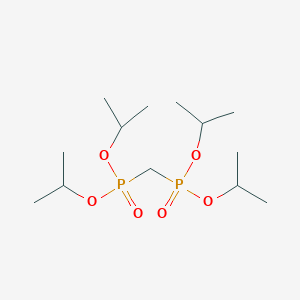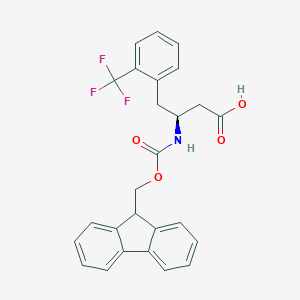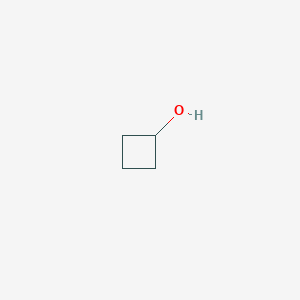
Ciclobutanol
Descripción general
Descripción
Cyclobutanol is an intriguing chemical compound characterized by a four-membered carbon ring (cyclobutane) with a single hydroxyl (-OH) group attached. This structure imparts unique properties to cyclobutanol, making it a subject of interest in various fields of chemistry and industry. The molecular formula of cyclobutanol is C₄H₈O, and it is known for its significant steric strain due to the four-membered ring structure .
Aplicaciones Científicas De Investigación
Cyclobutanol’s unique structural properties have prompted interest in its potential for various applications:
Intermediate in Organic Synthesis: The reactivity of cyclobutanol, particularly due to its strained ring structure, makes it a useful intermediate in organic synthesis.
Pharmaceutical Industry: As an intermediate, cyclobutanol could potentially play a role in the creation of certain pharmaceuticals.
Material Science: Cyclobutanol is used in the synthesis of polymers and other materials with unique mechanical properties due to its strained ring structure.
Mecanismo De Acción
Target of Action
Cyclobutanol is an organic compound with the chemical formula C4H8O . It is defined as a cyclobutyl group with a hydroxyl group pendant and thus a cycloalkanol It’s known that cyclobutane-containing natural products, including terpenoids, alkaloids, and steroids, show potent biological activities .
Mode of Action
It’s known that cyclobutanes readily undergo a number of ring-opening reactions by virtue of their tendency to release inherent strain energies . This could potentially influence its interaction with its targets.
Biochemical Pathways
Cyclobutanol is involved in several biochemical pathways due to its presence in various natural products . It’s known that cyclobutanes are frequently observed in natural products and serve as the targets for carbon-carbon bond cleavage chemistry . .
Pharmacokinetics
It’s known that metal hydrides can reduce cyclobutanone to cyclobutanol . This suggests that Cyclobutanol might be produced in the body through the reduction of cyclobutanone.
Result of Action
It’s known that cyclobutanes, including cyclobutanol, readily undergo a number of ring-opening reactions . This could potentially lead to various molecular and cellular effects.
Action Environment
It’s known that cyclobutanol is a yellowish clear liquid that crystallizes orthorhombically at low temperatures . This suggests that temperature might influence its stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclobutanol is typically synthesized through the reduction of cyclobutanone, its ketone counterpart. Several methods are employed for this reduction:
Clemmensen Reduction: This method involves the reaction of cyclobutanone with zinc amalgam and hydrochloric acid.
Wolff-Kishner Reduction: This method uses hydrazine and a strong base to achieve the reduction of cyclobutanone to cyclobutanol.
Catalytic Hydrogenation: A more sustainable method involves the catalytic hydrogenation of cyclobutanone using modified microorganisms.
Industrial Production Methods: Industrial production of cyclobutanol often relies on catalytic hydrogenation due to its efficiency and sustainability. This method not only provides high yields but also minimizes environmental impact compared to traditional reduction methods .
Análisis De Reacciones Químicas
Cyclobutanol undergoes various chemical reactions, primarily due to its strained ring structure and the presence of the hydroxyl group:
Substitution: Cyclobutanol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Zinc amalgam, hydrazine, strong bases.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Cyclobutanone.
Reduction: Cyclobutanol.
Substitution: Cyclobutyl chloride.
Comparación Con Compuestos Similares
- Cyclopropanol
- Cyclopentanol
- Cyclohexanol
Cyclobutanol stands out due to its unique combination of properties, making it a compound of significant interest in both academic research and industrial applications.
Propiedades
IUPAC Name |
cyclobutanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c5-4-2-1-3-4/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHXBEHDVMTNOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062712 | |
| Record name | Cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
| Record name | Cyclobutanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8538 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2919-23-5 | |
| Record name | Cyclobutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2919-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002919235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOBUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD482C8GST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyclobutanol?
A1: Cyclobutanol has a molecular formula of C4H8O and a molecular weight of 72.11 g/mol.
Q2: What spectroscopic techniques are useful for characterizing cyclobutanol?
A2: Raman and infrared spectroscopy are valuable tools to identify cyclobutanol and analyze its vibrational modes. [, ] Differential Scanning Calorimetry (DSC) provides information about phase transitions and thermal events occurring in the substance. []
Q3: What is the predominant conformation of liquid cyclobutanol at ambient conditions?
A3: At room temperature, liquid cyclobutanol mainly exists as the equatorial-trans (Eq-t) conformer. A smaller proportion of equatorial-gauche (Eq-g) conformers also exists. []
Q4: Does cyclobutanol readily solidify upon cooling?
A4: Cyclobutanol exhibits a supercooled liquid state, remaining liquid even below its freezing point. Upon cooling to 138 K, it transitions into a glassy state. []
Q5: What phase transition occurs during the heating of cyclobutanol around 180 K?
A5: Upon heating to approximately 180 K, cyclobutanol undergoes a transition from the glassy state to a crystalline phase, accompanied by a noticeable change in its Raman spectra. []
Q6: What is a notable reaction of cyclobutanols in organic synthesis?
A6: Cyclobutanols are recognized as valuable precursors for synthesizing γ-substituted ketones, a transformation frequently achieved through radical-mediated ring-opening functionalization. []
Q7: Can you elaborate on the radical-mediated ring-opening functionalization of cyclobutanols?
A7: This approach involves generating a radical at the cyclobutanol's hydroxyl-bearing carbon, followed by ring-opening to yield a γ-substituted ketone. This strategy facilitates the incorporation of halogens like fluorine, chlorine, bromine, or the azide group. []
Q8: How can cyclobutanols be utilized to access heteroaromatic-fused 4-tetralones?
A8: A transition-metal-free method employs N-bromosuccinimide (NBS) to mediate the ring expansion of cyclobutanols, yielding heteroaromatic-fused 4-tetralones. The reaction's outcome is influenced by the substituents on the aromatic ring and the cyclobutanol moiety. []
Q9: Can you provide an example of a stereoselective reaction involving cyclobutanols?
A9: The samarium(II) iodide-mediated cyclization of γ,δ-unsaturated aldehydes offers a stereoselective route to functionalized cyclobutanols. This reaction exhibits excellent diastereoselectivity when the olefin adopts an E-geometry, yielding cis-cis'-cyclobutanol products. []
Q10: How can cyclobutanol be employed in the synthesis of enantiopure α-chlorocyclobutanones?
A10: Enantiopure α-chlorocyclobutanones, valuable building blocks for serine protease inhibitors, can be synthesized from bicyclic α-chlorocyclobutanones. These bicyclic precursors are easily accessible from Seebach's oxazolines and can be selectively reduced to the corresponding cyclobutanols. []
Q11: What are some applications of cyclobutanol in the synthesis of natural products?
A11: The iridium-catalyzed enantioselective fragmentation of cyclobutanols offers a novel route to α-tocopherol (vitamin E) synthesis. This method effectively desymmetrizes a prochiral spiro[chromane-2,3'-cyclobutanol] unit, achieving high enantioselectivity. []
Q12: How does the photochemistry of cyclobutanols contribute to their synthetic utility?
A12: Photoexcitation of cyclobutanols can trigger the cleavage of the cyclobutane ring, generating reactive intermediates like 1,4-biradicals. These intermediates can then engage in various transformations, including disproportionation, cyclization, and rearrangements, expanding the synthetic utility of cyclobutanols. [, , ]
Q13: Can you explain the role of manganese(III) acetate in cyclobutanol chemistry?
A13: Manganese(III) acetate acts as an oxidant, enabling the oxidative fragmentation-cyclization of unsaturated cyclobutanols. The reaction proceeds through the generation of tertiary radicals, which can undergo both 6-endo and 5-exo cyclizations to form various cyclic ketones. []
Q14: How can nickel catalysis be utilized in conjunction with cyclobutanols?
A14: Nickel catalysts enable the cine-arylation of tert-cyclobutanols with indoles, leading to β-aryl ketones. This reaction exhibits unusual site-selectivity, occurring at the C3 position of tert-cyclobutanols, and offers high atom economy and broad substrate scope. []
Q15: What is the significance of palladium catalysis in cyclobutanol transformations?
A15: Palladium catalysts are instrumental in various cyclobutanol transformations, including ring expansion reactions, cross-couplings, and carbopalladation reactions. These reactions often involve the activation of C-C bonds, enabling the construction of complex molecular architectures. [, , , ]
Q16: What unique reactivity is observed in the palladium-catalyzed reactions of 1-(1-alkynyl)cyclobutanols?
A16: These reactions follow a distinctive pathway involving oxidative addition, regioselective carbopalladation, ring expansion to form a palladacycle, and finally, reductive elimination to yield 2-alkylidenecyclopentanones with high stereoisomeric purity. [, ]
Q17: How has Density Functional Theory (DFT) contributed to our understanding of cyclobutanol reactions?
A17: DFT calculations are crucial in elucidating the mechanisms of various cyclobutanol transformations, including rhodium-catalyzed ring expansions and C-H bond aminations. These calculations offer insights into reaction pathways, transition states, and the origin of chemoselectivity observed in these reactions. []
Q18: What insights can be gained from studying the thermal decomposition of cyclobutanol?
A18: Studying the thermal decomposition of cyclobutanol at high temperatures using shock wave techniques and theoretical calculations provides information about its decomposition pathways and the formation of intermediates like vinyl alcohol. This knowledge contributes to our understanding of cyclobutanol's stability and potential applications in high-temperature processes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(2,6-dichlorobenzyl)thio]acetate](/img/structure/B46072.png)
